molecular formula C13H16O3 B3070291 Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 100188-67-8

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3070291
CAS No.: 100188-67-8
M. Wt: 220.26 g/mol
InChI Key: BQOKNTVDUOXHFI-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a β-hydroxyketone ester derivative of tetrahydronaphthalene. The hydroxy derivative is likely synthesized via enantioselective hydrogenation of the ketone group in the oxo analog, as demonstrated in catalytic asymmetric reductions achieving high enantiomeric excess (e.g., 96–99% ee) .

Industrial suppliers highlight its application in "healing drugs" and note its storage as a white powder under sealed, dry conditions .

Properties

IUPAC Name

ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOKNTVDUOXHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy compound, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Methyl 1-Oxo-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate (CAS 53666-71-0)

  • Structural Difference : Replacement of the ethyl ester with a methyl group.
  • Synthesis : Prepared via literature methods analogous to the ethyl variant .
  • Reactivity : In α-amination reactions, methyl esters exhibit lower enantioselectivity (13–36% ee) compared to ethyl esters, suggesting steric or electronic effects of the ester group influence catalytic outcomes .
  • Physical Properties : Molecular weight 204.22 (vs. 218.25 for the ethyl analog) .

Ethyl 4-Oxo-1-Phenyl-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate (CAS 7399-03-3)

  • Structural Difference : Introduction of a phenyl substituent at the 4-position.
  • Properties : Higher molecular weight (294.34) and boiling point (416.3°C) compared to the unsubstituted ethyl oxo analog .
  • Applications: Limited data, but structural complexity suggests utility in polycyclic synthesis.

Ethyl 2-Amino-1,2,3,4-Tetrahydronaphthalene-2-Carboxylate

  • Structural Difference: Amino group replaces the hydroxy/oxo moiety.
  • Relevance : Highlights the versatility of the tetrahydronaphthalene scaffold for introducing diverse functional groups. However, this compound is listed as discontinued in commercial catalogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Reactivity/Applications
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate 6742-26-3 C₁₃H₁₄O₃ 218.25 Precursor to hydroxy derivative via hydrogenation ; used in α-amination (low ee)
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate 53666-71-0 C₁₂H₁₂O₃ 204.22 Lower enantioselectivity in catalytic reactions
Ethyl 4-oxo-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate 7399-03-3 C₁₉H₁₈O₃ 294.34 High boiling point (416.3°C); structural complexity

Key Research Findings

  • Synthetic Efficiency : Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is synthesized in moderate yields (19% via PIFA-mediated transformations) , while its methyl analog is prepared using similar methods .
  • Catalytic Performance : Transition-metal-catalyzed asymmetric hydrogenation of the ethyl oxo derivative achieves >95% ee, outperforming BINAP-based catalysts .
  • Steric Effects: Methyl esters exhibit reduced enantioselectivity in organocatalyzed α-amination compared to ethyl esters, likely due to smaller ester groups offering less steric guidance .

Industrial and Commercial Considerations

  • Purity and Availability : Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is available at 95–99% purity , while the hydroxy derivative is less commonly listed, suggesting niche applications.
  • Cost and Scalability : Bulk pricing for the ethyl oxo compound is ~1g/RMB 5, with production capacities up to 100 metric tons/day .

Biological Activity

Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a compound of interest due to its potential biological activities. This article compiles diverse research findings and data regarding its biological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 103986-79-4

Biological Activities

  • Antioxidant Properties :
    This compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro.
  • Anti-inflammatory Effects :
    Research indicates that this compound may modulate inflammatory pathways. In animal models, it has been shown to reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects :
    Preliminary studies have suggested that this compound may protect neuronal cells against apoptosis induced by oxidative stress. This neuroprotective effect could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Cardioprotective Effects :
    Similar to other compounds within its chemical class, this compound has shown promise in cardioprotection. It appears to enhance mitochondrial function and reduce ischemic damage in myocardial tissues.

The biological activity of this compound is believed to involve several mechanisms:

  • Mitochondrial Biogenesis : The compound may stimulate mitochondrial biogenesis through activation of key regulators involved in energy metabolism.
  • Regulation of Apoptotic Pathways : By modulating the expression of pro-apoptotic and anti-apoptotic proteins, this compound can influence cell survival under stress conditions.
  • Inhibition of Reactive Oxygen Species (ROS) : this compound can reduce ROS levels in cells, thereby mitigating oxidative damage.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control groups.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Case Study 2: Neuroprotection in Animal Models

In a rodent model of induced oxidative stress, administration of this compound resulted in decreased neuronal cell death and improved cognitive function as assessed by behavioral tests.

Q & A

Q. Table 1: Key Synthetic Parameters for Ethyl Ester Derivatives

ParameterOptimal ConditionsYield (%)Reference
Esterification CatalystH2SO4 (conc., 0.1 eq)70–85
Solvent SystemEthanol, reflux75
PurificationSilica gel (pentane:EtOAc)>95
Crystallization SolventEthanol/water (9:1)90

Q. Table 2: Analytical Benchmarks for Structural Validation

TechniqueCritical Data PointsReference
¹H NMR (400 MHz, CDCl3)δ 1.35 (t, J=7.1 Hz, CH3), 4.25 (q, J=7.1 Hz, OCH2)
IR (KBr)1724 cm⁻¹ (C=O), 3400 cm⁻¹ (O–H)
HRMS (ESI+)m/z 245.1284 [M+Na]+ (calc: 245.1286)
SCXRDR-factor = 0.039, CCDC deposition number

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
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Reactant of Route 2
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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